molecular formula C18H23N3O3S B2365252 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 862827-31-4

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2365252
CAS No.: 862827-31-4
M. Wt: 361.46
InChI Key: SGOVAGLBWBGJMD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a morpholino and pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the sulfonamide by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine. This intermediate is then subjected to further reactions to introduce the morpholino and pyridinyl groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
  • N-(2-morpholinoethyl)-4-methylbenzenesulfonamide

Uniqueness

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is unique due to the presence of both morpholino and pyridinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and binding interactions, making it a valuable molecule for various applications.

Biological Activity

4-methyl-N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure incorporating a sulfonamide group attached to a benzene ring, which is further substituted with morpholino and pyridinyl groups. These structural characteristics suggest a promising profile for various biological applications, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3SC_{18}H_{23}N_{3}O_{3}S, with a molecular weight of approximately 357.46 g/mol. The compound's unique features include:

  • Sulfonamide Group : Known for its role in antibacterial activity.
  • Morpholino and Pyridinyl Substituents : These groups enhance solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Research indicates that the sulfonamide moiety may facilitate binding to active sites on target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The compound's structural components allow it to interact with various enzymatic pathways, making it a candidate for therapeutic applications in diseases such as cancer and metabolic disorders.

Anticancer Activity

Recent studies have shown that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar capabilities.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating the cytotoxic effects of sulfonamide derivatives found that certain modifications in the molecular structure led to enhanced antiproliferative effects against human cancer cell lines (e.g., A431 and HT29). The presence of electronegative groups was crucial for activity, indicating that this compound could be optimized for better efficacy in future research .
  • Enzyme Binding Studies : Binding affinity studies using mass spectrometry have demonstrated that sulfonamides can covalently bind to active sites on target enzymes, such as PPARdelta. This suggests that this compound may similarly interact with key regulatory proteins involved in metabolic pathways .

Comparative Analysis

To understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-pyridin-2-yl-benzenesulfonamideSulfonamide + PyridineAntibacterial
N-(2-Morpholinoethyl)-4-methylbenzenesulfonamideSulfonamide + MorpholinePotential anticancer
4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamideSulfonamide + HalogenPPARdelta antagonist

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-15-4-6-17(7-5-15)25(22,23)20-14-18(16-3-2-8-19-13-16)21-9-11-24-12-10-21/h2-8,13,18,20H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOVAGLBWBGJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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